
chlorozinc(1+);2-phenyl-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);2-phenyl-1,3-dioxolane is a chemical compound that combines a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand. The 1,3-dioxolane ring is a five-membered heterocyclic acetal, which is commonly used in organic synthesis as a protecting group for carbonyl compounds . The phenyl group attached to the dioxolane ring adds aromatic stability and potential for further functionalization .
準備方法
Synthetic Routes and Reaction Conditions
Chlorozinc(1+);2-phenyl-1,3-dioxolane can be synthesized through the reaction of zinc chloride with 2-phenyl-1,3-dioxolane in an appropriate solvent. The reaction typically requires a Lewis acid catalyst to facilitate the formation of the chlorozinc complex . The general reaction conditions involve refluxing the reactants in a solvent such as toluene or dichloromethane, followed by purification through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the industrial production more sustainable .
化学反応の分析
Types of Reactions
Chlorozinc(1+);2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: The phenyl group can undergo reduction reactions to form cyclohexyl derivatives.
Substitution: The chlorozinc cation can participate in nucleophilic substitution reactions, leading to the formation of new organozinc compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be employed in substitution reactions.
Major Products
Oxidation: Benzaldehyde and other aromatic aldehydes.
Reduction: Cyclohexyl derivatives.
Substitution: Various organozinc compounds.
科学的研究の応用
Chlorozinc(1+);2-phenyl-1,3-dioxolane has several scientific research applications:
作用機序
The mechanism of action of chlorozinc(1+);2-phenyl-1,3-dioxolane involves the coordination of the chlorozinc cation with the oxygen atoms of the dioxolane ring. This coordination stabilizes the compound and facilitates its participation in various chemical reactions . The molecular targets and pathways involved depend on the specific reaction and application, but generally involve the formation of stable intermediates and transition states .
類似化合物との比較
Chlorozinc(1+);2-phenyl-1,3-dioxolane can be compared with other similar compounds such as:
1,3-Dioxane: A six-membered ring analog with similar protecting group properties but different reactivity due to ring size.
2-Phenyl-1,3-dioxane: Similar to 2-phenyl-1,3-dioxolane but with a six-membered ring, offering different steric and electronic properties.
Tetrahydrofuran (THF): A five-membered ring ether with similar solvent properties but lacking the acetal functionality.
The uniqueness of this compound lies in its combination of a chlorozinc cation with a 2-phenyl-1,3-dioxolane ligand, providing both stability and reactivity for various applications .
特性
CAS番号 |
820974-47-8 |
|---|---|
分子式 |
C9H9ClO2Zn |
分子量 |
250.0 g/mol |
IUPAC名 |
chlorozinc(1+);2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C9H9O2.ClH.Zn/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h2-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
InChIキー |
DRKZWWKCQWGJDW-UHFFFAOYSA-M |
正規SMILES |
C1COC(O1)C2=CC=[C-]C=C2.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


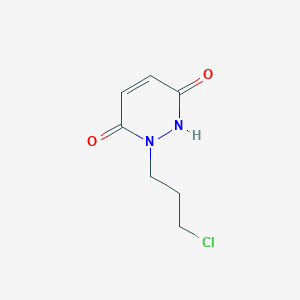
![1,1'-[3-(4-Methoxyphenyl)prop-1-yne-3,3-diyl]dibenzene](/img/structure/B12526341.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)

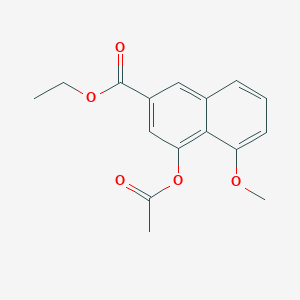
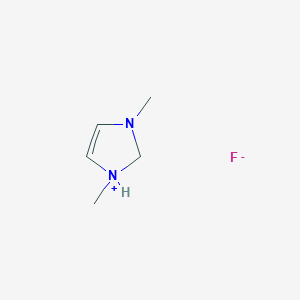
methanone](/img/structure/B12526373.png)
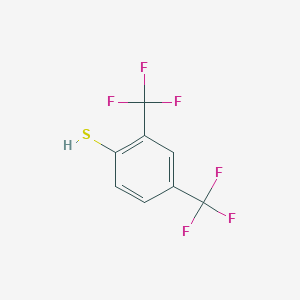
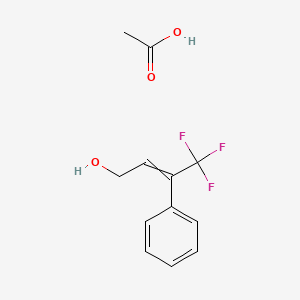
![N-[3-(Diphenylphosphanyl)phenyl]-N'-phenylurea](/img/structure/B12526382.png)
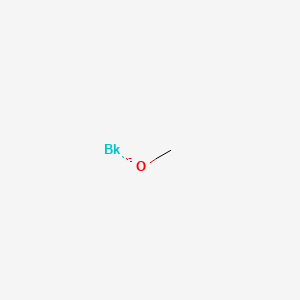
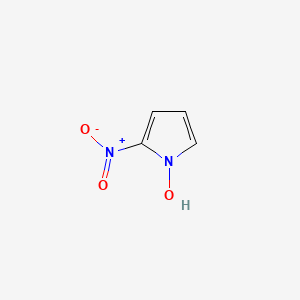

![1H-Pyrazole, 1-[2-(ethenyloxy)ethyl]-](/img/structure/B12526406.png)
